![molecular formula C20H19Cl2N3O2 B4758116 1-{[4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE-2,3-DIONE](/img/structure/B4758116.png)
1-{[4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE-2,3-DIONE
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Overview
Description
1-{[4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE-2,3-DIONE is a synthetic compound belonging to the indole derivatives family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-{[4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE-2,3-DIONE involves multiple steps, starting with the preparation of the indole core. The synthetic route typically includes:
Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.
Introduction of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions.
Attachment of the 2,4-Dichlorobenzyl Group: This step involves the reaction of the piperazine derivative with 2,4-dichlorobenzyl chloride under basic conditions.
Final Assembly: The final compound is obtained by coupling the indole core with the piperazine derivative under appropriate reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-{[4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE-2,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments
Scientific Research Applications
1-{[4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE-2,3-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-{[4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE-2,3-DIONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-{[4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE-2,3-DIONE can be compared with other similar compounds to highlight its uniqueness:
1-(2,4-Dichlorobenzyl)-1H-indole-2,3-dione: Similar in structure but lacks the piperazine moiety, which may result in different biological activities.
1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione: Similar but with a different substitution pattern on the benzyl group, leading to variations in reactivity and applications.
1-(2,4-Dichlorobenzyl)-3-piperidinol: Contains a piperidinol group instead of the indole core, resulting in different chemical properties and uses
Properties
IUPAC Name |
1-[[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O2/c21-15-6-5-14(17(22)11-15)12-23-7-9-24(10-8-23)13-25-18-4-2-1-3-16(18)19(26)20(25)27/h1-6,11H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIVHTIYHVXIQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)CN3C4=CC=CC=C4C(=O)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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